3-Methylbutanethioamide

Description

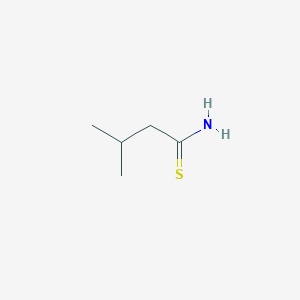

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWCTMFZCLAVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066077 | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-95-1 | |

| Record name | 3-Methylbutanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16536-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylbutanethioamide and Its Analogues

Classical Thioamidation Strategies

Classical methods for the synthesis of thioamides, including 3-methylbutanethioamide, have long been established in the field of organic chemistry. These strategies typically involve the thionation of corresponding oxygen-containing precursors, such as carboxylic acid derivatives.

Reaction of Carboxylic Acid Derivatives with Sulfurizing Agents

A primary and widely utilized method for the synthesis of thioamides is the direct thionation of their corresponding amide analogues using a sulfurizing agent. The most common and effective reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and efficient thionating agent for converting amides to thioamides. The reaction mechanism is believed to proceed through a dissociative pathway where Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide. This ylide then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct. nih.govnih.govresearchgate.net The general reactivity order for thionation with Lawesson's reagent is amides > ketones > esters, allowing for selective thionation in the presence of other carbonyl functionalities. nih.gov

Phosphorus pentasulfide (P₄S₁₀) is another classical sulfurizing agent used for the synthesis of thioamides from amides. Historically, P₄S₁₀ was one of the first reagents employed for this purpose. mdpi.com It is often used in solvents like pyridine (B92270) or toluene (B28343) at elevated temperatures. To enhance its reactivity and ease of use, P₄S₁₀ can be supported on solid materials like alumina (B75360) (Al₂O₃) or used in combination with other reagents. organic-chemistry.org

| Sulfurizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or THF, reflux | Mild, high yields, good functional group tolerance | Byproduct removal can be challenging |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Toluene, reflux | Readily available, potent | Harsher conditions, potential for side reactions |

| P₄S₁₀/Al₂O₃ | Dioxane, reflux | Improved yields, easier workup than P₄S₁₀ alone | Requires preparation of the supported reagent |

Amidation of Acyl Chlorides with Amines/Ammonia (B1221849) and Subsequent Thionation

An alternative and highly effective two-step classical approach to this compound involves the initial formation of the corresponding amide, 3-methylbutanamide, followed by a thionation step.

In the first step, 3-methylbutanoyl chloride is reacted with ammonia or a primary/secondary amine in the presence of a base to yield the corresponding 3-methylbutanamide derivative. This amidation reaction is typically rapid and proceeds with high yield. For the synthesis of the parent this compound, 3-methylbutanoyl chloride would be treated with ammonia.

The resulting 3-methylbutanamide is then subjected to thionation using a sulfurizing agent, most commonly Lawesson's reagent, as described in the previous section. This two-step sequence is particularly useful when the starting material is the acyl chloride and provides a reliable route to the desired thioamide. For instance, N-substituted 3-methylbutanamides have been successfully synthesized by reacting 3-methylbutanoyl chloride with the appropriate amine, and these amides can subsequently be converted to their thioamide counterparts. rsc.org A specific example includes the synthesis of (R)-N'-Benzyl 2-Amino-3-methylbutanethioamide, where the corresponding amide was treated with Lawesson's reagent at reflux to achieve thionation. nih.govrasayanjournal.co.in

Modern and Optimized Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and selective methods for the synthesis of thioamides. These modern approaches often utilize advanced technologies or novel catalytic systems to overcome some of the limitations of classical methods.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.innih.gov The synthesis of thioamides, including what can be inferred for this compound, has benefited significantly from this technology.

The thionation of amides using Lawesson's reagent can be dramatically accelerated under microwave irradiation. nih.govnih.govmdpi.com Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. This increased efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwave energy. rasayanjournal.co.in For example, the microwave-assisted thionation of various amides with Lawesson's reagent has been reported to proceed smoothly, providing the corresponding thioamides in good to excellent yields with significantly reduced reaction times. nih.govmdpi.com

Furthermore, microwave irradiation has also been successfully applied to the synthesis of primary thioamides from nitriles using ammonium (B1175870) sulfide (B99878), offering a rapid and efficient alternative to traditional methods that often require harsh conditions or gaseous hydrogen sulfide. thieme-connect.com

| Method | Reactants | Conditions | Reaction Time | Yield |

| Conventional Heating | Amide, Lawesson's Reagent | Toluene, Reflux | Several hours | Good |

| Microwave-Assisted | Amide, Lawesson's Reagent | Toluene or solvent-free | Minutes | Excellent |

| Microwave-Assisted | Nitrile, Ammonium Sulfide | Methanol (B129727) | 15-30 minutes | Excellent |

Stereoselective and Enantioselective Synthesis of Chiral Analogues

The development of stereoselective and enantioselective methods for the synthesis of chiral thioamides is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Several modern strategies have been developed to introduce chirality into thioamide-containing molecules with high levels of stereocontrol.

One notable approach involves the direct catalytic asymmetric aldol (B89426) reaction of thioamides. For instance, a concise enantioselective synthesis of the drug duloxetine (B1670986) was achieved using this methodology, highlighting the potential for creating chiral β-hydroxy thioamides. nih.gov

N-Heterocyclic carbene (NHC)-catalyzed reactions have also been employed for the enantioselective synthesis of functionalized sulfur-containing heterocycles derived from thioamides. nih.govacs.org These reactions often proceed through chiral acylazolium intermediates, allowing for high levels of enantiocontrol in the formation of new stereocenters.

Palladium-catalyzed enantioselective α-C-H arylation of thioamides has been demonstrated as a powerful method for the synthesis of chiral α-aryl amines, where the thioamide group acts as a directing group. scispace.com Additionally, the stereoselective generation of Z-enolates from thioamides has been applied to diastereoselective aldol condensations and thio-Claisen rearrangements, providing access to a range of chiral thioamide derivatives. acs.orgbarnesandnoble.com These advanced catalytic methods offer powerful tools for the construction of complex, stereochemically defined thioamide analogues.

Alternative Precursor Routes

Beyond the classical thionation of amides, several alternative precursor routes have been developed for the synthesis of thioamides, offering flexibility in starting materials and reaction conditions.

One of the most significant alternative routes is the reaction of nitriles with a source of hydrogen sulfide (H₂S). researchgate.nettandfonline.comgoogle.comthieme-connect.com This method allows for the direct conversion of a nitrile, such as 3-methylbutyronitrile, into the corresponding primary thioamide, this compound. Various reagents and conditions have been employed for this transformation, including gaseous H₂S with a base catalyst, sodium hydrosulfide (B80085) (NaSH), or ammonium sulfide. researchgate.net The use of phase-transfer catalysts can facilitate the reaction between the nitrile and the sulfide source. tandfonline.com A thio-Ritter-type reaction has also been developed, where alkyl bromides, nitriles, and hydrogen sulfide react to form thioamides. rsc.org

Another alternative approach involves the use of dithiocarboxylic acids or their derivatives. mdpi.comnih.govwikipedia.org Dithiocarboxylic acids can be prepared by the reaction of a Grignard reagent with carbon disulfide. wikipedia.org These dithiocarboxylic acids can then be reacted with amines to afford the corresponding thioamides. wikipedia.org This route provides a distinct pathway to thioamides that does not rely on the thionation of an oxygen-containing precursor.

Process Optimization for Yield and Purity

The optimization of synthetic processes for this compound is critical for achieving high yield and purity, which are essential for its application in further chemical syntheses. Research into various synthetic routes has identified key parameters that can be manipulated to enhance the efficiency of the reaction. The primary methods for synthesizing this compound involve the thionation of 3-methylbutyramide using Lawesson's reagent or the reaction of 3-methylbutyronitrile with a sulfur source like sodium hydrosulfide (NaSH).

Optimization of the nitrile-based method has focused on several key variables. Temperature control is crucial, with a range of 25–80°C being typical. While higher temperatures can accelerate the reaction rate, they also carry the risk of promoting the formation of unwanted byproducts. The choice of solvent is also significant, with butanol-water mixtures (commonly in a 4:1 v/v ratio) providing a good balance between reagent solubility and subsequent product phase separation. To further improve conversion rates, catalysts such as elemental sulfur or quaternary ammonium salts can be introduced. A patented method using sodium hydrosulfide in an aqueous-alcoholic medium highlights the reaction of 3-methylbutyronitrile with NaSH at an optimized temperature of 80°C for one hour, which results in a 70% yield with purity greater than 95%.

For the Lawesson's reagent (LR) route, optimization involves reacting 3-methylbutyramide with approximately 1.2 equivalents of LR in an anhydrous solvent like toluene under reflux conditions (around 110°C) for 6 to 8 hours. This process can yield a product of 65–70% with high purity (98%) after purification by silica (B1680970) gel chromatography.

A comparative analysis of these methods reveals a trade-off between yield, purity, cost, and safety. The nitrile route is often more scalable and cost-effective but requires careful handling of sulfide reagents. The Lawesson's reagent method can produce very pure material but is limited by the reagent's toxicity and cost.

The following table summarizes the optimized parameters for different synthetic routes to this compound.

| Method | Key Reagents | Optimized Conditions | Yield | Purity |

| Nitrile Hydrolysis | 3-Methylbutyronitrile, NaSH | 80°C, 1 hr in Butanol/Water (4:1) | 70% | >95% |

| Amide Thionation | 3-Methylbutyramide, Lawesson's Reagent | Reflux (110°C), 6-8 hr in Toluene | 65-70% | 98% |

| Thiocarboxylic Acid Route | 3-Methylbutyryl chloride, NH₄SCN, DCC, NH₃ | 0-25°C, 12 hr in Anhydrous Solvent | 60-65% | 90-95% |

This table presents a comparative overview of optimized laboratory-scale synthesis methods for this compound, based on reported findings.

Industrial Scale-Up Considerations and Continuous Flow Reactor Applications

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that prioritize cost-effectiveness, safety, reproducibility, and sustainability. pharmafeatures.com The nitrile route is generally preferred for large-scale production due to the availability of raw materials and the robustness of the process.

Key considerations for industrial scale-up include:

Reaction Vessel: Transitioning from laboratory glassware to large-scale reactors, such as jacketed or Continuous Stirred-Tank Reactors (CSTRs), is a primary step. selvita.com These reactors allow for better control over process parameters like temperature and mixing. researchgate.net

Heat Management: Thionation reactions can be exothermic. Efficient heat exchange is critical to prevent runaway reactions and byproduct formation, a challenge that becomes more significant with increasing volume. mt.com

Reagent Handling and Stoichiometry: On an industrial scale, the safe handling of reagents like sodium hydrosulfide is paramount. The molar ratio of reagents, such as the 1:1.1 ratio of 3-methylbutyronitrile to NaSH used in pilot plant protocols, is carefully controlled to maximize yield and minimize waste.

Product Isolation and Purification: Methods like gradual acidification to precipitate the product, followed by crystallization, are employed to achieve high purity on a large scale. A pilot plant protocol using this approach reported a 75% yield with 99% purity as confirmed by GC-MS.

Continuous Flow Reactor Applications:

Continuous flow chemistry offers significant advantages over traditional batch processing for the industrial synthesis of thioamides, addressing many scale-up challenges. nih.govmdpi.com The key benefits include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety due to the small reaction volumes at any given moment. nih.govnih.gov

For thioamide synthesis, industrial adaptations have utilized continuous flow reactors to improve efficiency. A two-stage continuous process for thionation using Lawesson's reagent involves first mixing the amide and LR in a solvent at room temperature, then pumping the mixture through a heated packed-bed reactor. This method allows for a short residence time (e.g., 30 minutes) at a high temperature (e.g., 80°C), achieving an 85% yield and 99% purity, while mitigating risks associated with the decomposition of the thionating agent.

The transformation from batch to continuous production can lead to significant improvements in both yield and purity, as demonstrated in the synthesis of other chemical compounds. cetjournal.it This approach represents a safer, more efficient, and energy-saving production model for industrial applications. cetjournal.it

The following table outlines the differences between batch and continuous flow processes for thioamide synthesis.

| Parameter | Batch Processing (CSTR) | Continuous Flow Reactor |

| Typical Reactor | Continuous Stirred-Tank Reactor (CSTR) | Packed-bed or Microreactor |

| Reaction Volume | Large (e.g., >100 L) | Small (e.g., <1 L) |

| Heat Transfer | Moderate, can be a limiting factor | Excellent, rapid heat dissipation |

| Control | Good, but with potential for localized hotspots | Precise control over temperature and residence time |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small hold-up volume |

| Example Yield/Purity | 75% Yield, 99% Purity (Nitrile Route) | 85% Yield, 99% Purity (LR Route) |

This table compares key features of batch versus continuous flow processing for the industrial synthesis of thioamides. mt.comnih.gov

Chemical Reactivity and Transformation Pathways of 3 Methylbutanethioamide

Oxidative Transformations of the Thioamide Moiety

The sulfur atom in the thioamide group is susceptible to oxidation, leading to the formation of higher oxidation state sulfur species.

The thioamide group can be selectively oxidized to form the corresponding sulfoxides or further to sulfones. This transformation is a common pathway for thioamides and is dependent on the nature and stoichiometry of the oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds by the electrophilic attack of the oxidant on the sulfur atom.

The selective oxidation to a sulfoxide (B87167) is a known challenge, as over-oxidation to the sulfone can occur. nih.gov Reagents like magnesium monoperoxyphthalate (MMPP) have been used for the selective oxidation of sulfides to sulfoxides. nih.gov The synthesis of sulfones from thioamides or related sulfur compounds typically requires stronger oxidizing conditions or a higher ratio of the oxidant. tubitak.gov.trjchemrev.com

Table 1: Oxidizing Agents for Thioamide Transformation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Product depends on reaction conditions and stoichiometry. jchemrev.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective oxidizing agent for sulfur compounds. |

| Magnesium monoperoxyphthalate (MMPP) | Sulfoxide | Noted for its selectivity in oxidizing sulfides to sulfoxides. nih.gov |

Reductive Pathways Leading to Corresponding Amines

The thioamide functional group can be reduced to its corresponding amine, 3-methylbutan-1-amine. This transformation involves the complete reduction of the thiocarbonyl group (C=S) to a methylene (B1212753) group (CH₂). Strong reducing agents are typically required for this conversion due to the relative stability of the thioamide group, which is comparable to that of an amide. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and, by extension, thioamides to amines. chemistrysteps.com The mechanism for amide reduction with LiAlH₄ involves the initial formation of an aluminum-hydride complex with the carbonyl oxygen, followed by hydride attack on the carbonyl carbon. A similar pathway is expected for thioamides. chemistrysteps.com Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal catalysts or other activators, can also be employed for the reduction of related functional groups. jsynthchem.comorganic-chemistry.org

Table 2: Reagents for Reduction of Thioamides/Amides to Amines

| Reducing Agent / System | Substrate Class | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amides, Thioamides | A strong, non-selective reducing agent effective for this transformation. chemistrysteps.com |

| Sodium Borohydride (NaBH₄) | Amides/Imines (with activators) | Generally too mild for amide reduction alone but can be effective in combination with catalysts or activators. organic-chemistry.org |

Nucleophilic Substitution Reactions at Substituted Positions

The thioamide group in 3-Methylbutanethioamide influences its participation in nucleophilic substitution reactions. The thiocarbonyl carbon is electrophilic, making it a target for nucleophiles. For instance, this compound can react with amines like morpholine (B109124) under basic conditions, resulting in a nucleophilic substitution where the amino group of morpholine displaces the amino group of the thioamide.

These reactions proceed via an addition-elimination mechanism, similar to nucleophilic acyl substitution. masterorganicchemistry.com The nucleophile attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated to reform a double bond, in this case leading to a new substituted thioamide. masterorganicchemistry.com The thioamide itself can also act as a nucleophile. After deprotonation to a thiolate, the sulfur atom can attack an electrophilic center, such as an α-bromoamide, to initiate cyclization reactions, leading to heterocyclic structures like thiazoles.

Addition and Condensation Reactions

Thioamides, including this compound, can participate as nucleophilic partners in addition and condensation reactions, most notably in aldol-type reactions.

Thioamides can serve as effective pronucleophiles in direct catalytic asymmetric aldol (B89426) reactions. rsc.org In this process, the thioamide is converted into a nucleophilic enethiolate intermediate, which then adds to an aldehyde. The development of chiral catalysts allows for the stereoselective formation of β-hydroxy thioamides. rsc.orgnih.gov While the aldol reaction is a powerful C-C bond-forming method, controlling the chemo-, diastereo-, and enantioselectivity presents significant challenges. nih.gov

Research has shown that copper-based catalytic systems can be employed for the asymmetric aldol reaction of thioamides with various aldehydes. rsc.org The reaction of a thioamide with an aldehyde in the presence of a chiral catalyst can yield syn-aldol products with high enantiomeric excess. rsc.org This methodology provides a route to chiral building blocks that are valuable in organic synthesis. nih.govrsc.org

Radical Reactions and Fission Processes

Radical reactions involving this compound are plausible, typically initiated by heat or light. libretexts.orglumenlearning.com These reactions proceed via a three-stage mechanism: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: The process would begin with the homolytic fission (cleavage) of a bond to form two radicals. youtube.com In this compound, the weaker bonds are more susceptible to cleavage. This could involve the C–S bond or a C–H bond on the alkyl chain. The formation of radicals can sometimes be induced by the interaction of two closed-shell molecules, a process known as molecule-induced radical formation (MIRF). nih.gov

Propagation: Once formed, a radical can react with a neutral molecule to generate a new radical, continuing the chain reaction. lumenlearning.com For example, a thiyl radical (formed from C-S bond fission) could abstract a hydrogen atom from another molecule.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. masterorganicchemistry.com

While specific studies on the radical reactions of this compound are not detailed in the provided context, the principles of radical chemistry suggest that under appropriate energetic conditions, the molecule could undergo homolytic fission at its C-S or C-H bonds, leading to various radical-mediated products. libretexts.orgyoutube.com

Mechanistic Studies of this compound Reactions

The elucidation of reaction mechanisms provides fundamental insights into how chemical transformations occur, detailing the sequence of elementary steps, the nature of intermediates, and the structure of transition states. For this compound, mechanistic studies are crucial for understanding its reactivity and for optimizing its use in synthetic chemistry. These investigations typically employ a combination of kinetic studies, computational modeling, and isotopic labeling experiments to map the intricate pathways of its reactions.

Theoretical and Computational Approaches

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. sumitomo-chem.co.jpmdpi.com These methods allow for the calculation of the potential energy surface of a reaction, identifying key structures such as reactants, products, intermediates, and, most importantly, transition states. umn.eduwikipedia.org

The transition state is a high-energy, transient configuration that lies at the saddle point of a potential energy surface, representing the energy barrier that must be overcome for a reaction to proceed. pressbooks.pubumd.edu According to Transition State Theory (TST), the rate of a reaction is directly related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. sumitomo-chem.co.jpwikipedia.org A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp

Computational studies on reactions involving this compound would typically involve:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, and all proposed intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products (or subsequent intermediates).

Frequency Calculations: Confirming the nature of stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. umn.edu

Energy Profiling: Constructing a reaction energy diagram that maps the energy changes throughout the proposed mechanism. sumitomo-chem.co.jp

The data derived from these calculations provide a quantitative basis for comparing different potential reaction pathways and understanding factors like regioselectivity and stereospecificity.

Table 1: Illustrative Data from a Hypothetical DFT Study of a this compound Reaction

| Parameter | Description | Hypothetical Value (kcal/mol) | Mechanistic Implication |

| ΔEreaction | Overall change in electronic energy from reactants to products. | -15.2 | The reaction is exothermic. |

| ΔG‡step1 | Gibbs free energy of activation for the first step (e.g., nucleophilic attack). | +21.5 | This is the rate-determining step of the reaction. |

| ΔG‡step2 | Gibbs free energy of activation for the second step (e.g., leaving group departure). | +12.8 | This step is faster than the first step. |

| ΔEintermediate | Relative energy of a reaction intermediate. | +5.4 | A transient intermediate is formed during the reaction. |

Kinetic Studies

Experimental kinetics provide critical data for understanding reaction mechanisms by measuring the rate of a reaction and its dependence on the concentration of each reactant. nih.gov The outcome of these studies is a rate law, an equation that mathematically describes the reaction speed. For a reaction involving this compound, the rate law can help to determine which molecules are involved in the rate-determining step.

For example, consider the nucleophilic substitution reaction of this compound with an amine. A kinetic study would involve systematically varying the concentrations of both the thioamide and the amine and measuring the initial reaction rate, often using spectroscopic methods.

If the reaction were found to be first-order in this compound and first-order in the amine, the rate law would be: Rate = k[this compound][Amine]

This second-order rate law would strongly suggest a bimolecular mechanism (like an SN2-type reaction), where both molecules collide in the single, rate-determining step. libretexts.org Techniques such as stopped-flow analysis can be employed to measure the rates of very fast reactions, allowing for the determination of kinetic parameters for individual steps in a multi-step process. nih.govnih.gov

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) | Conclusion from Data |

| 1 | 0.1 | 0.1 | 2.0 x 10-4 | Baseline rate. |

| 2 | 0.2 | 0.1 | 4.0 x 10-4 | Rate doubles when [Thioamide] doubles → First-order in thioamide. |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 | Rate is unchanged when [Reactant B] doubles → Zeroth-order in Reactant B. |

| Overall Rate Law | Rate = k[this compound] | Reactant B is not involved in the rate-determining step. |

Isotopic Labeling Studies

Isotope labeling is a powerful experimental technique used to trace the movement of atoms during a chemical reaction, providing definitive evidence for proposed mechanistic pathways. creative-proteomics.comnih.gov This involves replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N). thieme-connect.de Because isotopes have nearly identical chemical properties, the labeled molecule reacts in the same way as the unlabeled one. creative-proteomics.com However, the heavier isotope acts as a tag that can be detected in the product molecules using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbiorxiv.org

For instance, to confirm the mechanism of a cyclization reaction where the sulfur atom of this compound attacks an electrophile, one could synthesize the thioamide with a ³⁴S isotope (in place of the common ³²S). If the final heterocyclic product contains the ³⁴S isotope in the ring, it provides direct proof that the sulfur atom was the nucleophile in the ring-closing step.

Table 3: Application of Isotope Labeling to a Hypothetical Reaction of this compound

| Proposed Mechanism | Isotopic Label Position (Reactant) | Predicted Label Position (Product) | Experimental Confirmation |

| Nucleophilic Attack by Sulfur | 3-Methylbutane[³⁴S ]thioamide | Heterocycle with ³⁴S in the ring | Mass spectrometry shows the product mass increased by 2 Da. |

| Nucleophilic Attack by Nitrogen | 3-Methylbutanethio[¹⁵N ]amide | Heterocycle with ¹⁵N in the ring | ¹⁵N NMR spectroscopy detects the label in the heterocyclic core. |

By combining these theoretical and experimental approaches, a comprehensive and detailed picture of the reaction mechanisms for this compound can be developed, enabling chemists to predict its behavior and design new synthetic transformations.

Advanced Analytical and Spectroscopic Characterization of 3 Methylbutanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 3-Methylbutanethioamide, the distinct proton environments can be assigned specific chemical shifts (δ), which are measured in parts per million (ppm). nih.gov The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicities) reveal the number of neighboring protons, governed by spin-spin coupling constants (J). acs.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (gem-dimethyl) | ~0.95 | Doublet | ~6.6 |

| CH | ~2.15 | Multiplet | - |

| CH₂ | ~2.50 | Doublet | ~7.5 |

| NH₂ | ~7.5 - 8.5 | Broad Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shift of the thioamide carbon is particularly noteworthy, appearing significantly downfield around 205 ppm, which is a characteristic feature distinguishing it from an amide carbonyl carbon that resonates at approximately 170 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (Thioamide) | ~205 |

| CH₂ | ~50 |

| CH | ~30 |

| CH₃ (gem-dimethyl) | ~22 |

Note: These are approximate chemical shift values and can be influenced by the experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netspectralworks.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₅H₁₁NS), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. bioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. mdpi.com In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gaseous ions from the liquid phase. researchgate.net This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight. mdpi.com By adjusting the instrumental parameters, fragmentation can be induced, providing valuable structural information through the analysis of the resulting fragment ions. mdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of compounds from mixtures and for assessing the purity of a sample. nih.gov

Thin-layer chromatography (TLC) is a common method used to monitor the progress of chemical reactions and for the preliminary assessment of purity. nottingham.ac.ukbioline.org.br For the purification of this compound, silica (B1680970) gel chromatography is often employed.

Gas chromatography (GC) can also be utilized for the analysis of volatile compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. openaccessjournals.comteledynelabs.comiitk.ac.in It is particularly valuable for assessing the purity of the compound, especially in industrial-scale production where high purity is essential.

Industrial production of this compound, for instance, can achieve a purity of 99% as confirmed by HPLC analysis. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. iitk.ac.in The choice of the stationary phase, often a C18 or C8 column, and the mobile phase composition are critical for achieving good resolution and peak shape. openaccessjournals.com The retention time of this compound under specific chromatographic conditions serves as a key identifier. iitk.ac.in

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Purity Achieved | 99% |

| Stationary Phase (Column) | C18 or C8 openaccessjournals.com |

| Mobile Phase | Dependent on specific method, often a mixture of water, acetonitrile, and/or methanol (B129727) openaccessjournals.com |

| Detection | UV-VIS, Mass Spectrometry openaccessjournals.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of chemical reactions, assess compound purity, and identify components in a mixture. umass.edu In the synthesis of this compound, TLC is employed to track the conversion of the starting material, 3-methylbutyramide, into the final product.

The separation on a TLC plate, typically coated with silica gel, depends on the polarity of the compounds and the solvent system used. umass.edu For the synthesis of this compound, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) in a 3:1 ratio is utilized. The components of the reaction mixture travel up the plate at different rates, resulting in distinct spots. Visualization of these spots, often under UV light or by using staining agents like iodine, allows for the determination of the reaction's completion and the purity of the product. umass.edu

Table 2: TLC Parameters for Monitoring this compound Synthesis

| Parameter | Condition |

| Stationary Phase | Silica gel umass.edu |

| Mobile Phase | Hexane:Ethyl Acetate (3:1) |

| Visualization | UV light, Iodine vapors umass.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. libretexts.org In the case of this compound, IR spectroscopy confirms the successful conversion of the amide group in the starting material to the thioamide group in the product.

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. rsc.org The key diagnostic peak for this compound is the C=S stretching vibration, which appears in the range of 1200–1250 cm⁻¹. This is distinct from the C=O stretching vibration of the corresponding amide, which would be observed at a higher frequency. The presence of N-H bonds in the thioamide is also confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Thioamide (C=S) | Stretch | 1200–1250 |

| Amine (N-H) | Stretch | 3300-3500 libretexts.org |

| Alkyl (C-H) | Stretch | ~2900 libretexts.org |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. wikipedia.org This analysis is crucial for verifying the empirical formula of the synthesized compound and ensuring its stoichiometric purity. wikipedia.orgrsc.org

The most common method for this is combustion analysis, where the sample is burned in a controlled environment, and the resulting gaseous products (CO₂, H₂O, N₂, SO₂) are quantified. wikipedia.org The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the molecular formula of this compound (C₅H₁₁NS). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. rsc.org

Table 4: Theoretical Elemental Composition of this compound (C₅H₁₁NS)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 51.27 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 9.48 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 11.96 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 27.38 |

| Total | 117.24 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

Derivatization Strategies for Enhanced Analytical Performance and Chemical Modification

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a specific analytical method. For a compound like 3-Methylbutanethioamide, derivatization can be employed to enhance its detectability, improve its separation characteristics in chromatography, and increase its sensitivity in mass spectrometry. These strategies are crucial when analyzing the compound in complex matrices where its intrinsic properties might limit detection and quantification.

Biological Activities and Molecular Mechanisms of 3 Methylbutanethioamide and Its Bioactive Analogues

Investigations into Anticonvulsant Activity

The search for novel and more effective antiepileptic drugs (AEDs) is a continuous effort in medicinal chemistry, driven by the need to manage drug-resistant epilepsy and reduce the adverse effects associated with current treatments. nih.gov Thioamides, including 3-Methylbutanethioamide and its analogues, have emerged as a class of compounds with potential anticonvulsant properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Neurological Agents

Key areas of modification in these studies include:

The C(2)-carbon: The nature of the substituent at this position has been shown to be critical for anticonvulsant efficacy. nih.govnih.gov

The N'-benzylamide moiety: Alterations to the aromatic ring and the length of the linker between the amide and the ring have been explored. nih.govnih.gov

The terminal amide/thioamide group: The replacement of an amide with a thioamide can significantly impact the compound's biological profile. nih.govamazonaws.com

These systematic modifications allow researchers to build a comprehensive picture of the structural requirements for anticonvulsant activity in this class of compounds. nih.govnih.gov

Identification of Structural Parameters Conferring Activity

Research into primary amino acid derivatives (PAADs) and functionalized amino acids (FAAs), which are structurally related to thioamides, has revealed specific parameters crucial for anticonvulsant activity. nih.govnih.gov

A significant finding is the divergent SAR between PAADs and FAAs, particularly at the terminal amide site. nih.govnih.gov PAADs exhibit greater structural flexibility at this position, suggesting they may act through different mechanisms than FAAs. nih.govnih.gov For instance, the presence of a hydrocarbon moiety at the C(2)-carbon is associated with efficacy in PAADs, whereas a substituted heteroatom is optimal for FAAs. nih.govnih.gov

Furthermore, the electronic properties of substituents on the N'-benzylamide ring have been shown to be important for the activity of PAADs, while FAA activity is less sensitive to such changes. nih.govnih.gov Specifically, studies on N'-benzylamide PAADs with fluoro and trifluoromethoxy groups at different positions on the benzyl (B1604629) ring indicated that 4'-substituted derivatives generally display the highest anticonvulsant activity. nih.gov

The distance between the amide bond and the aromatic ring has also been investigated. For FAAs, an N'-benzylamide moiety (with one methylene (B1212753) unit linker) was found to be optimal. nih.gov Similar investigations in PAADs, varying the number of methylene units, have helped to define the ideal spatial relationship for maximal activity. nih.gov

The conversion of an amide to a thioamide, as in the synthesis of (R)-N'-Benzyl 2-Amino-3-methylbutanethioamide, is a key structural modification that has been explored. nih.govamazonaws.com This change can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, all of which can influence its anticonvulsant profile.

| Compound | Modification | MES ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| (R)-3 | C(2)-isopropyl PAAD | 15 | Not Determined | Not Determined |

| (R)-4 | C(2)-tert-butyl PAAD | 14 | Not Determined | Not Determined |

| (R)-5 | C(2)-isopropyl FAA | >100, <300 | Not Determined | Not Determined |

| (R)-6 | C(2)-tert-butyl FAA | >300 | Not Determined | Not Determined |

| (R)-7 | Thioamide derivative | 24 (6 Hz) | Not Determined | Not Determined |

Antimicrobial and Anticancer Research

Thioamide-containing compounds, including this compound, have garnered interest for their potential as antimicrobial and anticancer agents. nih.gov The presence of the thioamide functional group is a key determinant of their biological activity. researchgate.net

In Vitro Cytotoxicity and Cell Viability Studies

In vitro cytotoxicity assays are crucial for evaluating the potential of a compound to kill or inhibit the growth of cancer cells. nih.govnih.gov Studies on thioamide derivatives have demonstrated their ability to reduce the viability of various cancer cell lines in a dose-dependent manner. nih.gov For example, certain N-pyrazoline thioamide analogs have shown antiproliferative activity against liver (HepG2), breast (MCF-7, MDA-231), and colon (HCT-116) cancer cell lines. nih.gov

The MTT assay is a common method used to assess cell viability. nih.govmdpi.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov Research on novel imidazolium-thiohydantoin hybrids and their metal complexes has utilized the MTT assay to demonstrate their dose-dependent reduction of liver carcinoma (HepG2) cell viability. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-pyrazoline thioamide analog 27 | HepG2 (Liver) | 6.08 |

| MCF-7 (Breast) | 9.37 | |

| MDA-231 (Breast) | 8.50 | |

| HCT-116 (Colon) | 5.89 | |

| Pyrazolinethioamide 45 | A549 (Lung) | 13.49 ± 0.17 |

| Pyrazolinethioamide 45 | HeLa (Cervical) | 17.52 ± 0.25 |

Apoptosis Induction Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. frontiersin.orgplos.org A hallmark of cancer is the ability of malignant cells to evade apoptosis. frontiersin.org Therefore, compounds that can induce apoptosis in cancer cells are promising therapeutic agents. nih.gov

Thioamide-containing compounds have been shown to induce apoptosis through various mechanisms. These mechanisms often involve the intrinsic (mitochondrial) pathway of apoptosis. frontiersin.orgnih.gov Key events in this pathway include the release of cytochrome c from the mitochondria, the activation of caspases (such as caspase-3 and -9), and the cleavage of poly(ADP-ribose) polymerase (PARP). frontiersin.orgnih.gov

Studies have indicated that thioamides can trigger apoptosis by:

Generating Oxidative Stress: The participation of thioamides in redox reactions can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.

Modulating Signaling Pathways: Thioamides can influence signaling pathways associated with cell survival, tipping the balance towards apoptosis.

Altering the Expression of Apoptotic Proteins: Some thioamide derivatives have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, and up-regulate pro-apoptotic proteins such as Bax. nih.gov The tumor suppressor protein p53, which plays a central role in apoptosis, can also be upregulated. nih.gov

Enzyme Inhibition Mechanisms and Target Interactions

The biological effects of this compound and its analogues are often attributed to their ability to interact with and inhibit specific enzymes. The thioamide group, with its unique electronic and steric properties, plays a crucial role in these interactions. researchgate.net

Enzyme inhibitors can be broadly classified as reversible or irreversible. bgc.ac.in Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, while irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. bgc.ac.in Thioamides can act as either type of inhibitor depending on the specific compound and target enzyme.

There are several types of reversible inhibition, including: sci-hub.sejackwestin.com

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. jackwestin.com

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. jackwestin.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. jackwestin.com

The sulfur atom in the thioamide group of this compound enhances its nucleophilicity and hydrogen bonding capabilities, making it an effective binder to the active or allosteric sites of proteins and enzymes. This binding can modulate the target's activity, leading to the observed biological effects. For instance, the thioamide group can form covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition.

Predicting drug-target interactions is a key area of research in drug discovery. nih.govplos.orgnih.gov Computational methods are increasingly being used to predict how a small molecule like this compound might interact with various protein targets. nih.govplos.org These approaches can help to identify potential targets for a given compound and to understand the molecular basis of its activity.

Competitive Inhibition Models

Competitive inhibition is a form of enzyme inhibition where an inhibitor, which often structurally resembles the substrate, binds to the active site of an enzyme and prevents the substrate from binding. wikipedia.orgresearchgate.net In this model, the inhibitor and the substrate are in direct competition for the same binding site. researchgate.netresearchgate.net The maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, increases in the presence of a competitive inhibitor. wikipedia.orgnih.gov This type of inhibition can typically be overcome by increasing the concentration of the substrate. wikipedia.org

Covalent Bond Formation with Nucleophilic Protein Sites

The thioamide functional group present in this compound and its analogues is a key contributor to their biological activity. This group can form covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition of enzyme activity and disruption of various cellular processes. Nucleophilic amino acid residues, such as cysteine, lysine, and tyrosine, are common targets for covalent inhibitors. nih.gov

Covalent inhibitors, often termed "warheads," are designed to be electrophilic and react with these nucleophilic residues on a target protein. nih.gov This type of irreversible binding can offer high potency and prolonged duration of action. The formation of a covalent bond between an inhibitor and its target protein can effectively block the active site or an allosteric site, leading to potent inhibition of the protein's function. researchgate.net The reactivity of these nucleophilic residues can be influenced by their microenvironment within the protein structure. nih.gov For example, α-chloroacetamide is a reactive group that has been widely used in covalent inhibitors to target thiol groups of cysteine residues under physiological conditions. nih.gov

Modulation of Anion Transport Across Membranes

Thioamide-containing molecules have demonstrated the ability to facilitate the transport of anions across lipid bilayers. nih.govrsc.org This activity is significant for the development of synthetic transporters that can mimic the function of natural ion channels. The replacement of an amide oxygen with sulfur to form a thioamide generally enhances the hydrogen-bonding ability of the N-H groups, which is a key interaction for binding and transporting anions. rsc.org

One study investigated a series of 1,8-di(thioamido)carbazole derivatives, including an analogue of this compound, for their anion transport properties. The results showed that these thioamide-based compounds were effective in promoting anion transport across the membranes of phospholipid vesicles. nih.govresearchgate.net

Mechanistic Understanding of Chloride Efflux Promotion

The mechanism by which thioamide-based transporters promote anion transport has been investigated using model membrane systems. Studies on N,N′-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(this compound) (4T) have provided insights into this process. nih.govresearchgate.net Using unilamellar POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) vesicles loaded with sodium chloride, researchers monitored the efflux of chloride ions into a sodium nitrate (B79036) solution. nih.gov

The results indicated that compound 4T effectively promoted chloride efflux in a concentration-dependent manner. nih.gov The transport activity is believed to occur via an exchange mechanism, where the transporter facilitates the movement of chloride ions out of the vesicle in exchange for another anion from the external solution. nih.gov The lack of significant transport when a more hydrophilic, doubly charged anion like sulfate (B86663) is present in the external medium supports this exchange mechanism and rules out a non-specific membrane disruption effect. nih.gov This process is dependent on the ability of the thioamide groups to form hydrogen bonds with the chloride anion, creating a lipophilic complex that can diffuse across the lipid bilayer. rsc.org

| Compound | EC50 (µM) for Chloride Efflux |

| 4T | Submicromolar |

| 5T | Submicromolar |

| Table 1: The half maximal effective concentration (EC50) for two thioamide compounds in promoting chloride efflux from POPC vesicles. Lower values indicate higher potency. Data sourced from nih.gov. |

Relevance to Channelopathies (e.g., Cystic Fibrosis)

Channelopathies are diseases caused by the dysfunction of ion channels. nih.gov Cystic fibrosis (CF) is a prominent example of a channelopathy, resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a chloride ion channel. e-cep.orgnih.gov Defective CFTR leads to impaired chloride transport across epithelial cell membranes, causing a range of severe symptoms, particularly in the respiratory system. nih.gove-cep.org

The development of small molecules that can facilitate anion transport across cell membranes represents a promising therapeutic strategy for channelopathies like cystic fibrosis. rsc.org Synthetic anion transporters, such as the thioamide derivatives discussed, could potentially compensate for the deficient channel function by providing an alternative pathway for chloride ions to cross the cell membrane. rsc.orgresearchgate.net The ability of compounds like N,N′-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(this compound) to promote efficient chloride efflux at low concentrations highlights their potential in this therapeutic area. nih.gov

Quorum Sensing Inhibition in Bacterial Pathogens (e.g., Pseudomonas aeruginosa)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. plos.org In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it a major contributor to pathogenicity and antibiotic resistance. nih.govmdpi.comsciopen.com Inhibiting QS is therefore an attractive anti-virulence strategy that could disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance. sciopen.com

Research has shown that derivatives of this compound can act as quorum sensing inhibitors. nottingham.ac.uk In one study, a compound synthesized from this compound was identified as an inhibitor of the PqsR (MvfR) transcriptional regulator, which is a key component of the pqs quorum sensing system in P. aeruginosa. mdpi.comnottingham.ac.uk Inhibition of the PqsR system has been shown to significantly reduce the production of virulence factors. nottingham.ac.uk

| P. aeruginosa QS System | Key Regulator | Signaling Molecule(s) |

| las | LasR | 3-oxo-dodecanoyl homoserine lactone (3-oxo-C12-HSL) |

| rhl | RhlR | Butyryl acyl homoserine lactone (C4-HSL) |

| pqs | PqsR (MvfR) | 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) |

| Table 2: Major quorum sensing systems in Pseudomonas aeruginosa. Data sourced from plos.orgmdpi.com. |

Broader Biological Research Applications and Potential Therapeutic Applications

Beyond the specific activities detailed above, this compound and its analogues have potential in a variety of research and therapeutic contexts. The thioamide moiety is a versatile functional group that can be incorporated into more complex molecules to explore a range of biological activities.

The development of synthetic bioactive analogues inspired by natural products is a common strategy in medicinal chemistry. nih.govmdpi.com In this vein, this compound serves as a valuable building block. Its derivatives have been investigated for antimicrobial and anticancer properties. The demonstrated activity as anion transporters opens up therapeutic possibilities for channelopathies beyond cystic fibrosis, such as Dent's disease. rsc.org Furthermore, their role as quorum sensing inhibitors positions them as potential candidates for novel anti-infective therapies that combat antimicrobial resistance. nottingham.ac.uk In the field of prebiotic chemistry, a related compound, 2-hydroxy-3-methylbutanethioamide, has been considered as a potential intermediate in the formation of amino acids under primitive Earth conditions. nih.gov

Applications in Catalysis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

3-Methylbutanethioamide serves as a valuable intermediate and building block in the synthesis of more complex molecular architectures, particularly heterocyclic compounds. chemrxiv.orgthieme-connect.de Thioamides are well-established precursors for a wide array of heterocycles, including thiazoles, imidazoles, and thiophenes, due to the reactivity of the thiocarbonyl group. thieme-connect.de

A direct application of this compound is in the synthesis of thiazole (B1198619) derivatives. For instance, it can be reacted with ethyl bromopyruvate to construct the thiazole ring, forming 4-Thiazolecarboxylic acid, 2-(2-methylpropyl)-, ethyl ester. chemicalbook.com This reaction highlights the role of the thioamide group in classical Hantzsch-type thiazole synthesis.

The synthesis of complex molecules often requires the strategic introduction of functional groups that can be carried through multiple steps. chemrxiv.org The thioamide group can be selectively introduced early in a synthetic sequence and remain stable through various reaction conditions before being transformed in a late-stage functionalization step. chemrxiv.orgnih.gov This approach is crucial in the synthesis of natural product analogs and other intricate molecules where precise control over the assembly is necessary. mit.edu

Table 1: Synthesis of Thiazole Derivative from this compound

| Reactant 1 | Reactant 2 | Product | Application |

|---|

Participation in Organic Synthesis Catalysis

Thioamides, including structures related to this compound, are not only building blocks but can also actively participate in catalytic processes. rsc.org Their unique electronic nature makes them suitable substrates for various catalytic transformations, including asymmetric reactions. rsc.org

One notable area is their use in direct catalytic asymmetric aldol (B89426) reactions. Research has demonstrated that thioamides can undergo aldol additions to aldehydes when activated by a suitable catalyst. For example, the reaction of N,N-diallyl-3-methylbutanethioamide with an aldehyde can be catalyzed to produce chiral β-hydroxy thioamides. rsc.org These reactions are significant as they create stereogenic centers, which are fundamental in the synthesis of pharmaceuticals and other bioactive molecules.

The field of organic synthesis is continually exploring novel catalytic systems, including those based on electrochemistry, photocatalysis, and earth-abundant metals like copper and bismuth. rsc.orgbeilstein-journals.orgrsc.orgmpg.de The thioamide functional group can interact with these catalytic systems in unique ways. For instance, the Kindler reaction, which produces thioamides from amines and elemental sulfur, can be promoted by a carbon nitride-based photocatalyst under visible light, showcasing a modern, green chemistry approach to thioamide synthesis itself. rsc.org The reactivity of the thioamide bond makes it a candidate for participation in various redox-catalyzed cycles. mpg.de

Table 2: Example of Thioamide in a Catalytic Reaction

| Reaction Type | Substrate Example | Catalyst System | Product Type | Significance |

|---|

Exploration in Biocatalysis and Enzyme Mimetic Systems

The structural similarity of thioamides to amides makes them intriguing candidates for probing and modulating biological systems. Biocatalysis leverages enzymes for chemical transformations, often with high stereoselectivity, which is crucial for producing pure enantiomers for the pharmaceutical industry. nih.govmdpi.com

The substitution of a single oxygen atom with sulfur in a peptide backbone (an O-to-S change) can significantly alter its interaction with enzymes. nih.gov Research on the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for diabetes therapies, has shown that thioamide substitution at the enzyme's cleavage site can decrease the rate of proteolysis. nih.gov Mechanistic studies suggest that the altered cis/trans rotational barrier of the thioamide bond and its different electronic properties disrupt the initial binding of the substrate to the enzyme's active site rather than inhibiting the catalytic step itself. nih.gov This selective modulation of proteolysis while preserving the peptide's desired receptor activity demonstrates a sophisticated application in a biocatalytic context. nih.gov

Furthermore, the development of enzyme mimetics—smaller, synthetic molecules that replicate the function of an enzyme's active site—is a growing field. rsc.org Peptides designed to mimic the catalytic site of enzymes like fructose-1,6-bisphosphate aldolase (B8822740) have been shown to catalyze aldol reactions. rsc.org Given the unique properties of thioamides, incorporating them into such peptide mimics could offer a strategy to fine-tune catalytic activity or stability. The principles of enzyme immobilization, which enhance stability and reusability, could also be applied to thioamide-based biocatalysts or substrates. nih.govrsc.org

Development of Novel Materials through Thioamide Functionalization

The incorporation of thioamide functionalities into polymers and other materials can impart novel and desirable properties. This approach, known as functionalization, leverages the specific chemical characteristics of the thioamide group, such as its strong hydrogen-bonding capabilities and unique photophysics. rsc.orgrsc.orguic.edu

A significant application is in the field of composite materials. In natural rubber/carbon black (NR/CB) composites, which are vital for products like tires, strong interfacial interaction is key to performance. Researchers have developed a thioamide-functionalized polysulfide by reacting sulfur with an amine. rsc.orgrsc.org When this functionalized polymer is added to the NR/CB composite, the thioamide groups form robust hydrogen bonds with oxygen-containing groups on the carbon black surface. rsc.orgrsc.org This improves the dispersion of the carbon black filler and enhances the interfacial interaction between the filler and the rubber matrix, leading to materials with substantially reduced hysteresis (energy loss), which is critical for creating energy-saving tires. rsc.orgrsc.org

In a different domain, the thioamide group has been incorporated into pro-aromatic chromophores to study their photophysical properties. uic.edu The presence of the thioamide functionality was found to influence the excited-state behavior of these molecules, inducing efficient intersystem crossing from a singlet to a triplet state. uic.edu This property is valuable for applications in photon-energy management and the development of materials for non-linear optics. uic.edu

Table 3: Impact of Thioamide Functionalization on Material Properties

| Material System | Functionalization Method | Role of Thioamide Group | Resulting Property Improvement |

|---|---|---|---|

| Natural Rubber/Carbon Black Composite | Addition of a thioamide-functionalized polysulfide. rsc.orgrsc.org | Forms strong hydrogen bonds with the carbon black filler surface. rsc.orgrsc.org | Enhanced filler dispersion and interfacial interaction, leading to lower hysteresis. rsc.orgrsc.org |

Influence of Thioamide Structure on Catalytic Performance

The specific structure and electronic properties of the thioamide group are directly responsible for its performance in both catalytic and materials applications. Compared to an amide, a thioamide N-H group is more acidic, and it acts as a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. nih.gov

In catalysis, these properties dictate how a thioamide-containing molecule interacts with a catalyst's active site. For instance, in the enzymatic cleavage of peptides by DPP-4, the nearly 1000-fold decrease in the rate of reaction for a thioamide-substituted substrate was attributed in part to the ~3 kcal/mol higher rotational barrier of the thioamide bond, which slowed the adoption of the necessary conformation for catalysis. nih.gov This demonstrates a direct link between the thioamide's structural dynamics and its suitability as a substrate in a biocatalytic system.

In materials science, the influence of the thioamide structure is equally clear. In the development of advanced rubber composites, the thioamide content was found to be a critical parameter. rsc.orgrsc.org Higher thioamide content directly correlated with improved dispersion of the carbon black filler, a key factor in enhancing the material's mechanical properties and reducing energy loss. rsc.orgrsc.org This is because the hydrogen-bonding capability, a direct consequence of the thioamide structure, is the primary mechanism for improving the filler-matrix interface. rsc.orgrsc.org Similarly, the unique electronic structure of the thioamide bond is what enables its use in tuning the photophysical properties of chromophores, facilitating processes like intersystem crossing that are not as efficient with the corresponding amide structures. uic.edu

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Abiotic Transformation Processes

Abiotic transformation processes, which are chemical reactions that occur without the involvement of living organisms, play a significant role in the environmental degradation of many organic molecules. For 3-Methylbutanethioamide, the primary abiotic pathways of concern are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. Thioamides, in general, are known to be more resistant to hydrolysis than their corresponding amide analogues. For instance, the hydrolysis of benzoyl morpholine (B109124) thioamide is approximately ten times slower than that of the corresponding benzoyl morpholine amide in an aqueous potassium hydroxide (B78521) solution. nih.gov This increased stability is attributed to the higher resonance energy of the thioamide bond compared to the amide bond.

Table 1: General Hydrolysis Characteristics of Thioamides

| Factor | Influence on Hydrolysis Rate | Rationale/Example |

| pH | Catalyzed by both acid and base | Common for amide and thioamide hydrolysis |

| Metal Ions | Can accelerate the rate | e.g., Cu(II) ions with thioacetamide (B46855) |

| Structure | Generally slower than corresponding amides | Higher resonance energy of the C-S bond nih.gov |

It is important to note that without specific experimental data, these are inferred behaviors. The actual hydrolysis half-life of this compound in various aqueous environments remains to be determined.

Photolysis is the decomposition of molecules by light. The rate and products of photolysis depend on the wavelength and intensity of light, as well as the chemical structure of the compound and the presence of photosensitizers in the environment. Thioamides are known to have a red-shifted π-to-π* absorption compared to amides, which could make them susceptible to degradation by sunlight. nih.gov

Studies on the UV photolysis of thioamides have shown that under nitrogen, the primary photoproducts are nitriles and hydrogen sulfide (B99878). scispace.com In the presence of oxygen, the formation of nitriles and amides has been observed. scispace.com The specific photochemical behavior of this compound has not been documented. However, research on the photodegradation of other sulfur-containing compounds and amides provides some insight. For example, the photodegradation of the herbicide diphenamid (B1670725) (an amide) has been studied in aqueous suspensions of titanium dioxide, a common photocatalyst. nih.gov The presence of such materials in the environment could potentially accelerate the photodegradation of this compound.

Further research is needed to determine the quantum yield, photoproducts, and photodegradation half-life of this compound under environmentally relevant conditions.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is often the primary pathway for the removal of organic compounds from the environment. The structure of this compound, with its aliphatic chain and thioamide group, suggests that it could be susceptible to microbial attack under both aerobic and anaerobic conditions.

The fate of a chemical in soil is influenced by a complex interplay of physical, chemical, and biological factors. For this compound, both aerobic and anaerobic microbial degradation are potential transformation pathways.

Aerobic Transformation: In aerobic soils, microorganisms utilize oxygen as a terminal electron acceptor. The degradation of thioamides by bacteria has been documented. For example, Ralstonia pickettii TA can utilize thioacetamide as a sole nitrogen and carbon source. ethz.ch The proposed degradation pathway involves the enzymatic oxidation of the sulfur atom to form a thioamide S-oxide, which is then further oxidized, leading to the cleavage of the C-S bond and the formation of the corresponding amide or nitrile, along with sulfur dioxide or sulfite. ethz.chresearchgate.net It is plausible that a similar pathway could be involved in the aerobic degradation of this compound by soil microorganisms. The resulting isovaleramide (B1672630) or isovaleronitrile (B1219994) could then be further metabolized. Studies on the aerobic degradation of isovaleramide, the amide analog, are limited, but research on the degradation of other aliphatic amides by soil consortia has been reported.

Anaerobic Transformation: In anaerobic soil environments, such as waterlogged soils or deeper soil layers, microorganisms use alternative electron acceptors like nitrate (B79036), sulfate (B86663), or carbon dioxide. The anaerobic degradation of branched-chain fatty acids, which share structural similarities with the isovaleric acid moiety of this compound, has been studied in river sediments. nih.govnih.gov These studies show that branched-chain fatty acids with tertiary carbons can be degraded via β-oxidation, followed by methanogenesis. nih.govnih.gov However, branching at the alpha or beta position can interfere with this process. nih.gov The isobutyl group of this compound could potentially be metabolized through similar pathways by anaerobic microbial communities in soil.

Table 2: Potential Microbial Degradation Pathways of this compound in Soil

| Condition | Potential Initial Step | Potential Intermediates | Analogous Compound Studied |

| Aerobic | Sulfur oxidation | This compound S-oxide, Isovaleramide, Isovaleronitrile | Thioacetamide ethz.ch |

| Anaerobic | β-oxidation of the alkyl chain (post-hydrolysis) | Branched-chain fatty acids | Branched-chain fatty acids nih.govnih.gov |

It is crucial to conduct soil microcosm studies with this compound to confirm these potential pathways and determine its degradation rates under different redox conditions.

Aquatic sediments are often anaerobic environments, although the sediment-water interface can be aerobic. The fate of this compound in these systems would be governed by processes similar to those in soil, but with different microbial communities and environmental conditions.

The anaerobic degradation of branched-chain fatty acids has been demonstrated in river sediment consortia. nih.govnih.gov These consortia were able to degrade fatty acids with tertiary carbons through β-oxidation and subsequent methanogenesis. nih.gov This suggests that if this compound is hydrolyzed to isovaleric acid, it could be further degraded by anaerobic microorganisms in sediments. The persistence would likely be influenced by the degree of branching, with more highly branched structures potentially being more recalcitrant. nih.gov Standardized test guidelines, such as OECD 308, are available to study the aerobic and anaerobic transformation of chemicals in aquatic sediment systems and could be applied to this compound to determine its degradation half-life and identify transformation products. oecd.org

The degradation of complex organic molecules in the environment is often not carried out by a single microbial species but by a consortium of microorganisms. bohrium.com These consortia exhibit a range of metabolic capabilities, with different species contributing to different steps of the degradation pathway. For instance, in the degradation of polyurethane, a complex polymer containing amide linkages, microbial consortia from landfill leachate have shown significant degradation efficiency. bohrium.com

The biodegradation of aliphatic amides has been shown to be carried out by various bacterial genera, including Pseudomonas, Bacillus, and Rhodococcus. Microbial amidases, enzymes that hydrolyze amide bonds, are key to this process and can act on a range of aliphatic substrates. nih.gov It is likely that a consortium of microorganisms would be involved in the complete mineralization of this compound. One group of organisms might be responsible for the initial attack on the thioamide group, potentially through oxidation or hydrolysis, while other members of the community would then metabolize the resulting intermediates. The study of such microbial consortia and their synergistic interactions is essential for understanding the complete environmental degradation of this compound. rug.nl

Persistence and Environmental Mobility